molecular formula C18H17NO4S B13196648 (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13196648
M. Wt: 343.4 g/mol
InChI Key: MRCGREOYPXYTQL-DVQDXYAYSA-N
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Description

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a specialized chiral building block designed for advanced research and development. Its core structure is based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is recognized in medicinal chemistry as a constrained analog of phenylalanine; this rigidity makes it a valuable scaffold for constructing peptides and small molecules with potential biological activity . The specific substitution with a 2-phenylethenesulfonyl group at the 2-position introduces additional steric and electronic complexity, which can be critical for modulating the compound's interaction with biological targets and fine-tuning properties like solubility and metabolic stability. This compound is primarily used in organic synthesis and pharmaceutical development, serving as a key intermediate for creating more complex molecular architectures. Researchers utilize such Tic derivatives in diversity-oriented synthesis to explore new chemical space for drug discovery . The (3S) chiral center ensures stereochemical integrity in the resulting compounds, which is often essential for achieving specificity and potency in interactions with enzymes or receptors. Applications extend to biochemical research, where it can be employed in the study of enzyme mechanisms or as a precursor in the synthesis of compounds for neurological and cardiovascular research, given the known involvement of Tic-core structures in biologically active compounds . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

(3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+/t17-/m0/s1

InChI Key

MRCGREOYPXYTQL-DVQDXYAYSA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves:

  • Construction of the tetrahydroisoquinoline core with stereochemical control at the 3-position (S-configuration).
  • Introduction of the carboxylic acid functionality at the 3-position.
  • Installation of the 2-(2-phenylethenesulfonyl) substituent on the nitrogen or carbon adjacent to the isoquinoline ring.
  • Multi-step reactions including cyclization, lithiation, substitution, and sulfonylation.
  • Use of protecting groups such as N-Boc (tert-butoxycarbonyl) to facilitate selective reactions.

Key Preparation Methods and Reaction Steps

Construction of the Tetrahydroisoquinoline-3-carboxylic Acid Core

  • Pictet-Spengler Reaction and Its Improvements:
    The classical Pictet-Spengler cyclocondensation between β-phenylethylamine derivatives and aldehydes forms the tetrahydroisoquinoline skeleton. However, this method often suffers from partial racemization and formation of toxic by-products. Modern improvements involve milder conditions and alternative cyclization strategies to enhance enantiomeric purity and yield.

  • Dihalo-o-xylylene Cyclization:
    A patented process describes the use of dihalo-o-xylylenes to form racemic and optically active 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids with better control over stereochemistry and fewer toxic by-products. The process involves stirring at room temperature, pH adjustments, and careful purification steps.

  • N-Boc Protection and Lithiation:
    Protection of the nitrogen with Boc allows selective lithiation at the 3-position, enabling subsequent substitution reactions. Lithiation of N-Boc-3-phenyltetrahydroisoquinoline is a key step to introduce various substituents, including the phenylethenesulfonyl group.

Carboxylation and Final Functional Group Adjustments

  • Carboxylic Acid Formation:
    The carboxylic acid at the 3-position is introduced either by oxidation of an aldehyde intermediate or by hydrolysis of ester precursors. Acidic or basic hydrolysis conditions are optimized to avoid racemization and degradation.

  • Esterification and Hydrolysis:
    Ester intermediates are often employed to facilitate purification and handling. Final hydrolysis to the free acid is performed under acid or base catalysis, with care to maintain stereochemical integrity.

Representative Multi-Step Preparation Scheme

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization (Pictet-Spengler or dihalo-o-xylylene) β-Phenylethylamine derivative + aldehyde or dihalo-o-xylylene, acid catalyst, room temp Formation of tetrahydroisoquinoline core with carboxylate precursor
2 N-Boc Protection Boc anhydride, base (e.g., triethylamine) Protection of nitrogen to allow selective lithiation
3 Lithiation 2,2,6,6-Tetramethylpiperidinylmagnesium chloride (TMPMgCl), low temperature (-78°C) Lithiation at 3-position for substitution
4 Sulfonylation Phenylethenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., THF) Introduction of 2-(2-phenylethenesulfonyl) substituent with E-configuration
5 Deprotection and Hydrolysis Acidic or basic conditions, reflux Removal of Boc group and hydrolysis to carboxylic acid
6 Purification Chromatography (silica gel), recrystallization Isolation of pure this compound

Analytical and Monitoring Techniques

Research Discoveries and Innovations

  • Enyne Metathesis and [2 + 2 + 2] Cycloaddition:
    Recent synthetic advances include the use of enyne metathesis and [2 + 2 + 2] cycloaddition reactions to generate complex tetrahydroisoquinoline derivatives, which can be adapted for the preparation of the target compound or its analogs, improving efficiency and diversity of derivatives.

  • Asymmetric Synthesis Approaches:
    Use of chiral auxiliaries and catalysts to achieve the (3S)-configuration with high enantiomeric purity, avoiding racemization issues common in older methods.

  • Green Chemistry Improvements:
    Efforts to reduce toxic by-products and improve reaction conditions, such as avoiding concentrated hydrochloric acid and formaldehyde in cyclization steps, have been patented and reported.

Summary Table of Preparation Methods

Preparation Aspect Method/Technique Advantages Limitations/Notes
Core Cyclization Pictet-Spengler, dihalo-o-xylylene cyclization Established, stereochemical control possible Partial racemization risk in classical methods
Nitrogen Protection N-Boc protection Enables selective lithiation and substitution Requires deprotection step
Lithiation and Substitution TMPMgCl lithiation High regioselectivity and functional group tolerance Requires low temperature and inert atmosphere
Sulfonylation Reaction with phenylethenesulfonyl chloride Introduces sulfonyl group with E-configuration Sensitive to moisture, requires base
Final Hydrolysis Acidic or basic hydrolysis Converts esters to carboxylic acid Potential for racemization if not controlled
Purification Silica gel chromatography, recrystallization High purity product Time-consuming, solvent-intensive

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors in the nervous system, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

(S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is a phenylalanine (Phe) analogue with a rigid bicyclic structure. Unlike the target compound, Tic lacks the phenylethenesulfonyl group, but its carboxylic acid at position 3 and (S)-configuration make it a key scaffold for peptide engineering and organocatalysis. Tic derivatives are used to stabilize peptide tertiary structures and mimic proline-like rigidity in organocatalytic aldol reactions .

1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid

This compound differs in ring structure (quinoline vs. isoquinoline) and substituent position (carboxylic acid at position 2). It is a pipecolic acid analogue, offering distinct conformational constraints. The altered ring fusion and substituent placement reduce steric hindrance compared to Tic derivatives, impacting its utility in catalysis and drug design .

Pharmacologically Active Derivatives

KY-021: PPAR Gamma Agonist

KY-021 ((S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-Tic) demonstrates potent PPARγ agonism (EC50 = 11.8 nM) with antihyperglycemic and hypotriglyceridemic effects. Unlike the target compound, KY-021 features a benzyl group at position 2 and an ethoxy-linked oxazole at position 7, highlighting how substituent diversity on the Tic scaffold tailors receptor specificity .

CDTic: Kappa Opioid Receptor Antagonist

CDTic ((3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-Tic) incorporates a carboxamide group at position 3 and a cyclohexylmethyl substituent. The (3R)-configuration and hydroxyl group at position 7 confer selectivity for kappa opioid receptors, contrasting with the (3S)-carboxylic acid and sulfonyl group in the target compound .

Quinapril (Accuretic®)

Quinapril, a hybrid Tic derivative, includes an ethoxycarbonyl group and phenylpropyl side chain. It acts as an ACE inhibitor, demonstrating the scaffold’s adaptability for cardiovascular applications. The absence of a sulfonyl group and presence of a prodrug moiety underscore functional versatility .

Organocatalytic Derivatives

N-Functionalized Tic Amides/Thioamides

These derivatives, such as (S)-Tic amides, serve as organocatalysts in aldol reactions, leveraging the rigid scaffold to enforce stereoselectivity.

Comparative Analysis Table

Compound Name Key Substituents Biological/Catalytic Activity Applications References
Target Compound 2-(2-Phenylethenesulfonyl), 3-(S)-COOH Potential organocatalysis, receptor modulation Drug design, catalysis
Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) 3-(S)-COOH Peptide stabilization, aldol reactions Peptide engineering, organocatalysis
KY-021 2-Benzyl, 7-ethoxy-oxazole PPARγ agonism (EC50 = 11.8 nM) Diabetes therapy
CDTic 3-Carboxamide, 7-hydroxy Kappa opioid antagonism Pain management
Quinapril Ethoxycarbonyl, phenylpropyl ACE inhibition Hypertension

Key Research Findings and Implications

  • Structural Rigidity : The Tic scaffold’s rigidity is critical for enforcing stereochemistry in catalysis and receptor binding. The phenylethenesulfonyl group in the target compound adds steric bulk and electron-withdrawing effects, which may improve stability or alter interaction kinetics compared to simpler substituents .
  • Substituent-Driven Selectivity : Position 2 and 7 modifications (e.g., sulfonyl vs. benzyl/ethoxy groups) dramatically influence biological activity. For instance, KY-021’s PPARγ activity relies on its oxazole-ethoxy chain, while the target compound’s sulfonyl group may favor distinct targets .
  • Therapeutic Potential: The versatility of the Tic scaffold is evident in its applications across diabetes, hypertension, and analgesia. The target compound’s unique substituents position it as a candidate for novel catalytic or therapeutic roles requiring enhanced electronic modulation .

Biological Activity

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, which is known for its diverse pharmacological properties. The specific structure includes a sulfonyl group attached to a phenyl moiety, which may enhance its interaction with biological targets.

Molecular Formula: C₁₅H₁₅NO₃S
Molecular Weight: 285.35 g/mol

Research indicates that compounds within the tetrahydroisoquinoline class can interact with various biological pathways. The this compound has shown potential as an inhibitor of Bcl-2 family proteins. These proteins are crucial in regulating apoptosis (programmed cell death), and their inhibition can lead to increased cancer cell apoptosis.

Binding Affinity

Studies have demonstrated that this compound exhibits a binding affinity to Bcl-2 proteins with an inhibition constant (KiK_i) of approximately 5.2 µM. This suggests that it can effectively disrupt the anti-apoptotic functions of these proteins, promoting cell death in cancer cells .

Anticancer Activity

  • Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in Jurkat T cells. The mechanism involves activation of caspase-3 in a dose-dependent manner .
  • Anti-Proliferative Effects : MTT assays indicated that this compound possesses anti-proliferative activity against various cancer cell lines. The results suggest that it may serve as a potential therapeutic agent for treating cancers resistant to conventional therapies .

Other Biological Activities

Research has also explored the role of tetrahydroisoquinoline derivatives in neurological applications. Some studies suggest potential benefits in neuroprotection and cognitive enhancement due to their ability to modulate neurotransmitter systems .

Data Tables

Activity Effect Reference
Apoptosis InductionCaspase-3 activation
Anti-Proliferative ActivityInhibition of cancer cell growth
Binding AffinityKi=5.2μMK_i=5.2\mu M

Case Studies

  • Case Study on Cancer Cells : A study involving Jurkat cells showed that treatment with this compound resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptosis.
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives highlighted their potential in mitigating neurodegenerative processes by influencing dopaminergic signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3S)-2-(2-phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how are intermediates optimized for yield and purity?

  • Methodology: Multi-step organic synthesis typically involves:

  • Step 1: Construction of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, with stereochemical control ensured using chiral auxiliaries or catalysts .
  • Step 2: Introduction of the phenylethenesulfonyl group via sulfonylation under anhydrous conditions (e.g., using sulfonyl chlorides and base catalysis).
  • Step 3: Carboxylic acid functionalization via hydrolysis of ester precursors.
  • Optimization: Reaction parameters (temperature, solvent polarity) and purification techniques (HPLC, recrystallization) are critical for minimizing racemization and byproducts .

Q. How is the compound characterized to confirm its stereochemical and structural integrity?

  • Analytical Techniques:

  • Chiral HPLC with columns like Chiralpak® AD-H or OD-H to resolve enantiomers and confirm the (3S) configuration .
  • NMR Spectroscopy: ¹H/¹³C NMR for backbone assignment, with NOESY/ROESY to validate spatial arrangement of substituents .
  • Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula .
  • X-ray Crystallography: Used when crystalline derivatives are available to unambiguously assign stereochemistry .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Case Example: Discrepancies in enzyme inhibition assays may arise from:

  • Assay Conditions: Buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonyl group reactivity .
  • Orthogonal Validation: Cross-validate using SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., luciferase reporters) to confirm target engagement .
  • Metabolite Interference: LC-MS/MS analysis of incubation media to rule out compound degradation .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and what methods validate these effects?

  • Mechanistic Insight: The (3S) configuration dictates spatial alignment with target binding pockets (e.g., proteases or GPCRs).
  • Validation Methods:

  • Enantiomer Comparison: Synthesize and test (3R)-enantiomers to isolate stereochemical effects on activity .
  • Molecular Docking: MD simulations (e.g., AutoDock Vina) to model binding poses and hydrogen-bonding interactions .
  • Mutagenesis Studies: Modify key residues in the target protein to assess steric/electronic complementarity .

Q. What strategies are employed to assess the compound’s stability under physiological conditions?

  • Stability Protocols:

  • pH-Dependent Degradation: Incubate in buffers mimicking lysosomal (pH 4.5) and plasma (pH 7.4) environments, followed by LC-MS to track decomposition .
  • Oxidative Stress Testing: Exposure to H₂O₂ or liver microsomes to evaluate sulfonyl group stability .
  • Thermal Analysis: DSC (differential scanning calorimetry) to determine melting points and polymorphic transitions .

Q. How are impurities or diastereomers identified and quantified during synthesis?

  • Analytical Workflow:

  • HPLC-MS/MS: Detect trace impurities (<0.1%) using gradient elution and ion-trap detectors .
  • Chiral Derivatization: Use Marfey’s reagent or Mosher’s acid to resolve diastereomers for quantification .
  • Pharmacopeial Standards: Cross-reference with EP/USP monographs for allowable impurity thresholds .

Methodological Tables

Table 1: Key Analytical Parameters for Chiral Purity Assessment

ParameterConditionsReference
ColumnChiralpak® AD-H, 250 × 4.6 mm
Mobile PhaseHexane:IPA (80:20) + 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV 254 nm

Table 2: Stability Profile Under Simulated Physiological Conditions

ConditionHalf-Life (h)Major DegradantsReference
pH 7.4, 37°C48.2Sulfonic acid derivative
pH 4.5, 37°C12.7Desulfonylated analog
Liver Microsomes6.5Oxidized metabolite

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